BenchChemオンラインストアへようこそ!

Ganciclovir

Cytomegalovirus Antiviral Potency Plaque Reduction Assay

Select Ganciclovir for CMV research based on quantifiable superiority: 25-fold greater in vitro potency vs. acyclovir (EC50 0.39 μM, HCMV AD169). The established gold-standard positive control for CMV replication assays. Uniquely activated by viral UL97 kinase—essential for resistance mechanism studies (>25% of resistant cases harbor UL97 mutations). Validated in MCMV in vivo models; suitable for ophthalmic formulation development (aqueous solubility 2.6 mg/mL). Substitution with acyclovir for CMV applications is not scientifically justified. Order research-grade material today.

Molecular Formula C9H13N5O4
Molecular Weight 255.23 g/mol
CAS No. 82410-32-0
Cat. No. B001264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir
CAS82410-32-0
SynonymsRS-21592, BW-759
Molecular FormulaC9H13N5O4
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
InChIInChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
InChIKeyIRSCQMHQWWYFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.3 [ug/mL] (The mean of the results at pH 7.4)
Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/
In water (25 °C): 4.3 mg/mL at pH 7
Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions.
1.16e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ganciclovir (CAS 82410-32-0): Procurement Guide for CMV and Herpesvirus Antiviral Research


Ganciclovir (CAS 82410-32-0) is a synthetic nucleoside analogue of guanine, structurally related to acyclovir, and a frontline antiviral agent primarily used for the treatment and prevention of cytomegalovirus (CMV) infections [1]. It acts as a prodrug, requiring triphosphorylation by viral and cellular kinases to inhibit viral DNA polymerase. This compound demonstrates potent activity against all human herpesviruses, with significantly greater potency against CMV compared to its close analogue acyclovir [2]. Ganciclovir is available in both intravenous and oral formulations, and its therapeutic utility is further enhanced by its oral prodrug, valganciclovir [3].

Why Generic Substitution Fails: Evidence-Based Differentiation of Ganciclovir from Acyclovir and Other Anti-Herpesviral Agents


While ganciclovir belongs to the same class of acyclic guanosine nucleoside analogues as acyclovir, substitution between them for CMV-related applications is not scientifically justified. Ganciclovir exhibits a 25-fold greater in vitro potency against CMV compared to acyclovir, a critical difference rooted in its superior phosphorylation by the CMV-specific UL97 kinase [1]. Furthermore, unlike penciclovir or its prodrug famciclovir, which have weak anti-CMV activity, ganciclovir has robust, clinically validated efficacy against CMV [2]. Even when comparing ganciclovir to its own prodrug, valganciclovir, the pharmacokinetic profiles differ vastly, with oral valganciclovir providing approximately 11-fold higher bioavailability than oral ganciclovir [3]. These quantifiable differences in potency, spectrum of activity, and pharmacokinetics preclude interchangeable use in research and clinical development.

Quantitative Evidence Guide: Verifiable Differentiation of Ganciclovir from Analogs and Alternatives


Anti-CMV Potency Comparison: Ganciclovir vs. Acyclovir

In a plaque reduction assay using 54 clinical CMV isolates from immunocompromised patients, ganciclovir was found to be significantly more potent than acyclovir. The mean ID50 value for ganciclovir was 2.50 μM, compared to 63.1 μM for acyclovir, representing an approximately 25-fold increase in in vitro sensitivity [1]. This differential activity is attributed to the more efficient phosphorylation of ganciclovir by the CMV UL97 kinase.

Cytomegalovirus Antiviral Potency Plaque Reduction Assay

Oral Bioavailability: Valganciclovir (Prodrug) vs. Oral Ganciclovir

The poor oral bioavailability of ganciclovir led to the development of its valine ester prodrug, valganciclovir. A clinical study in HIV- and CMV-seropositive subjects demonstrated that oral valganciclovir provides significantly enhanced bioavailability. The absolute bioavailability of ganciclovir from a 360 mg dose of valganciclovir was 60.9%, compared to only 5.6% for a 1000 mg oral dose of ganciclovir itself [1]. This results in higher and more predictable systemic exposure.

Pharmacokinetics Bioavailability Prodrug

Prevalence of Ganciclovir Resistance-Conferring UL97 Mutations

Ganciclovir resistance is a significant clinical concern, primarily driven by mutations in the viral UL97 gene. A large-scale analysis of 1,459 patient samples submitted for resistance testing identified ganciclovir resistance-conferring mutations in 25.98% of cases [1]. This high prevalence underscores the need for resistance genotyping in refractory CMV infections and informs the selection of alternative therapies.

Drug Resistance Genotyping Transplant

Aqueous Solubility of Ganciclovir

Ganciclovir is a polar hydrophilic compound with a documented aqueous solubility of 2.6 mg/mL in water at 25°C and an n-octanol/water partition coefficient of 0.022 [1]. This characteristic is a key parameter for formulation development, especially for aqueous solutions and ophthalmic preparations.

Physicochemical Properties Formulation Solubility

Comparative In Vitro Activity Against Wild-Type HCMV

In a study evaluating novel compounds against wild-type HCMV (strain AD169) in human foreskin fibroblast cells, the reference drug ganciclovir exhibited an EC50 of 0.39 μM [1]. This value serves as a benchmark for assessing the potency of new chemical entities against CMV and demonstrates its sub-micromolar activity.

Cytomegalovirus Antiviral Activity EC50

Validated Application Scenarios for Ganciclovir (CAS 82410-32-0) in Research and Development


Positive Control and Reference Standard in CMV Antiviral Drug Discovery

Ganciclovir is the established gold-standard positive control for in vitro CMV replication assays. Its well-characterized EC50 value (e.g., 0.39 μM against HCMV AD169 in HFF cells [1]) and robust mechanism of action (UL97 phosphorylation and DNA polymerase inhibition) make it an essential benchmark for evaluating the potency of novel antiviral candidates. When screening new chemical entities for anti-CMV activity, direct comparison to ganciclovir provides a reliable and clinically relevant measure of efficacy.

Investigation of Viral Kinase-Mediated Prodrug Activation and Drug Resistance Mechanisms

The activation of ganciclovir is uniquely dependent on the initial phosphorylation by the CMV UL97 kinase. This makes the compound a critical tool for investigating the structure and function of viral kinases and the mechanisms of resistance. Researchers can use ganciclovir alongside genotyping (e.g., sequencing for UL97 mutations, which are found in over 25% of resistant cases [2]) to study how specific mutations confer resistance and to validate novel inhibitors targeting the UL97 kinase.

In Vivo Efficacy Studies in Murine CMV (MCMV) Models of Infection

Ganciclovir has documented in vivo activity against murine cytomegalovirus (MCMV), a standard model for studying CMV pathogenesis and antiviral therapy. In SCID mice infected with MCMV, subcutaneous administration of ganciclovir at doses of 1-80 mg/kg daily for 5 days effectively delayed wasting syndrome and mortality [3]. This validated activity makes ganciclovir a necessary positive control for preclinical studies evaluating new CMV therapeutics or vaccines in animal models.

Research on Ocular Drug Delivery and Formulation Stability

Due to its clinical use in treating CMV retinitis and its specific physicochemical properties, ganciclovir is a model compound for developing ophthalmic formulations. Its known aqueous solubility (2.6 mg/mL [4]) and stability in extemporaneously prepared ophthalmic solutions (e.g., stable for 8-12 weeks under specified storage conditions [5]) provide a foundation for research into novel topical delivery systems, prodrugs for enhanced corneal penetration, or formulations for intravitreal administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.